molecular formula C17H18BrN5O B1442422 9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine CAS No. 1282514-63-9

9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B1442422
M. Wt: 388.3 g/mol
InChI Key: WLTNPZPMVAIRRH-UHFFFAOYSA-N
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Patent
US09303043B2

Procedure details

To a solution of 2-(2-(4-Bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol (7.55 mmol) 14 in N-methylimidazole(12 L) at 35° C. was added methyl tributylammonium chloride (115 g, 0.453 mol), toluene (27.5 L) and 35% potassium hydroxide solution (10.6 kg, 25 mol in 22 L of water). The biphasic solution was stirred vigorously at 65° C. for 18 h when it was judged complete by HPLC. Stirring was stopped but heating was continued and the bottom aqueous layer was removed. Added isopropyl acetate (13.8 L) and the organic phase was washed twice with water (13.8 L and 27.5 L). The solvent was removed via vacuum distillation and after 30 L had been removed, isopropanol (67.6 L) was added. Vacuum distillation was resumed until an additional 30 L of solvent had been removed. Added additional isopropanol (28.8 L) and continued vacuum distillation until the volume was reduced by 42 L. Added isopropanol (4 L) and the temperature was increased to >50° C. Added water (28 L) such that the internal temperature was maintained above 50° C., then heated to 75° C. to obtain a clear solution. The mixture was allowed to cool slowly and the product crystallized out of solution. The resulting suspension was cooled to 0° C., held for 1 h then filtered and the cake was washed with water (5.5 L). The cake was dried at 45° C. under a nitrogen sweep to give III as a tan solid (3.30 kg, 71.6 wt %, 80.6% yield).
Quantity
27.5 L
Type
reactant
Reaction Step One
Quantity
22 L
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
115 g
Type
catalyst
Reaction Step One
Name
Yield
80.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]([CH2:22][CH2:23][OH:24])[CH:10]=[C:11]([C:13]3[N:17]([CH:18]([CH3:20])[CH3:19])[N:16]=[C:15]([CH3:21])[N:14]=3)[N:12]=2)=[C:4](F)[CH:3]=1.C1(C)C=CC=CC=1.[OH-].[K+]>CN1C=CN=C1.[Cl-].C[N+](CCCC)(CCCC)CCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[N:9]([CH:10]=[C:11]([C:13]4[N:17]([CH:18]([CH3:20])[CH3:19])[N:16]=[C:15]([CH3:21])[N:14]=4)[N:12]=3)[CH2:22][CH2:23][O:24][C:4]=2[CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
7.55 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=1N(C=C(N1)C1=NC(=NN1C(C)C)C)CCO)F
Name
Quantity
27.5 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
22 L
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 L
Type
solvent
Smiles
CN1C=NC=C1
Name
Quantity
115 g
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The biphasic solution was stirred vigorously at 65° C. for 18 h when it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
the bottom aqueous layer was removed
WASH
Type
WASH
Details
Added isopropyl acetate (13.8 L) and the organic phase was washed twice with water (13.8 L and 27.5 L)
CUSTOM
Type
CUSTOM
Details
The solvent was removed via vacuum distillation
CUSTOM
Type
CUSTOM
Details
after 30 L had been removed
ADDITION
Type
ADDITION
Details
isopropanol (67.6 L) was added
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
CUSTOM
Type
CUSTOM
Details
had been removed
ADDITION
Type
ADDITION
Details
Added additional isopropanol (28.8 L)
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation until the volume
TEMPERATURE
Type
TEMPERATURE
Details
Added isopropanol (4 L) and the temperature was increased to >50° C
TEMPERATURE
Type
TEMPERATURE
Details
Added water (28 L) such that the internal temperature was maintained above 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75° C.
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly
CUSTOM
Type
CUSTOM
Details
the product crystallized out of solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0° C.
WAIT
Type
WAIT
Details
held for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
the cake was washed with water (5.5 L)
CUSTOM
Type
CUSTOM
Details
The cake was dried at 45° C. under a nitrogen sweep

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC2=C(C=3N(CCO2)C=C(N3)C3=NC(=NN3C(C)C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 kg
YIELD: PERCENTYIELD 80.6%
YIELD: CALCULATEDPERCENTYIELD 112575.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.